6-Hydroxy-5,6-dihydrouridine

Beschreibung

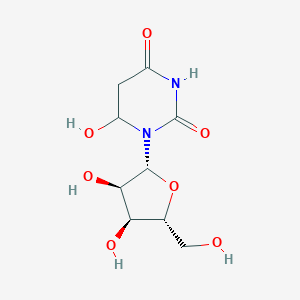

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10141-65-8 |

|---|---|

Molekularformel |

C9H14N2O7 |

Molekulargewicht |

262.22 g/mol |

IUPAC-Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H14N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,5-8,12,14-16H,1-2H2,(H,10,13,17)/t3-,5?,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

PRXHLNFOVGGBRV-XBNQCIRNSA-N |

SMILES |

C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |

Synonyme |

6-hydroxy-5,6-dihydrouridine |

Herkunft des Produkts |

United States |

Formation and Generation Mechanisms of 6 Hydroxy 5,6 Dihydrouridine

Acid-Catalyzed Hydration of Uridine (B1682114)

In acidic environments, the 5,6-double bond of the uridine molecule undergoes rapid hydration, leading to the formation of 6-hydroxy-5,6-dihydrouridine. nih.govresearchgate.net This reaction is a critical pathway for the alteration of uridine and has been studied to understand its kinetics and the intermediates involved.

Kinetics and Isotope Effects in Acidic Hydrolysis Pathways

The study of the hydrolysis of uridine in acidic media reveals important kinetic details. The hydrolysis of (1'-²H)Uridine shows an alpha-secondary deuterium (B1214612) isotope effect (kH/kD) of 1.11 at 25°C. nih.govresearchgate.net This value suggests the development of carbonium ion character at the 1'-carbon during the reaction. However, because this is not the maximum expected value, it indicates that the cleavage of the N-glycosidic bond is the rate-determining step, with a transition state that is intermediate between the reactants and products. nih.govresearchgate.net

A significant finding is the substantial inverse secondary isotope effect (kT/kH) of 1.15 at 25°C observed during the hydrolysis of [6-³H]Uridine. nih.govresearchgate.net This inverse effect points to a change in the hybridization of the C-6 carbon of the pyrimidine (B1678525) ring from sp² to sp³ during the hydrolysis process. nih.govresearchgate.net These isotope effects provide strong evidence for the involvement of a 6-hydroxy-5,6-dihydrouridine intermediate in the acid-catalyzed hydrolysis of uridine.

| Isotope Effect Measurement | Value | Implication |

| α-secondary deuterium isotope effect (kH/kD) for (1'-²H)Uridine hydrolysis | 1.11 at 25°C | Carbonium ion character at C-1'; N-glycoside cleavage is rate-determining |

| Inverse secondary isotope effect (kT/kH) for [6-³H]Uridine hydrolysis | 1.15 at 25°C | Rehybridization of C-6 from sp² to sp³ |

Role of Protonation at C-5

A key step in the acid-catalyzed hydration mechanism is the protonation of the uridine molecule. nih.govresearchgate.net Evidence suggests that an important pathway for the hydrolysis of the N-glycosidic bond involves either the spontaneous cleavage of uridine that has been protonated at the C-5 position or a protonated form of the 6-hydroxy-5,6-dihydrouridine intermediate. nih.govresearchgate.net The susceptibility of the 6-position of pyrimidine heterocycles to nucleophilic attack further supports this proposed mechanism. nih.govresearchgate.net The initial protonation at C-5 facilitates the subsequent nucleophilic attack by a water molecule at C-6, leading to the formation of the hydrated product. libretexts.org

Radiolytic and Photochemical Formation

Beyond acid-catalyzed reactions, 6-hydroxy-5,6-dihydrouridine is also formed through the action of ionizing and ultraviolet radiation on uridine and its derivatives.

Generation via Gamma Irradiation in Aqueous Solutions

The gamma irradiation of deaerated aqueous solutions of uridine results in the formation of "uridine hydrates," which are the diastereoisomers (+)- and (-)-6-hydroxy-5,6-dihydrouridine. nih.gov This process demonstrates that ionizing radiation can directly induce the hydration of the pyrimidine ring.

Formation as a Photohydrate upon UV Irradiation of Uridine and RNA

Ultraviolet (UV) irradiation of uridine and RNA is a well-established method for generating 6-hydroxy-5,6-dihydrouridine, often referred to as a uridine photohydrate. nih.govnih.govpnas.org This reaction is particularly significant in the context of RNA photochemistry. When the RNA bacteriophage R17 is irradiated with UV light at 280 mμ, uridine photohydrates are the major products formed. nih.govnih.govpnas.org Notably, the formation of cyclobutane-type pyrimidine dimers is suppressed under these conditions, which may be due to the rigid conformation of the RNA within the phage, held in close contact with the phage protein. nih.govnih.govpnas.org

The formation of 6-hydroxy-5,6-dihydrouridine is a result of the nucleophilic addition of water to the excited state of the uracil (B121893) base. acs.org Theoretical models suggest that upon photoabsorption, a highly energetic but kinetically stable intermediate is formed within femtoseconds, featuring a twisted double bond in the pyrimidine ring. acs.org This intermediate is then susceptible to hydration by a neighboring water molecule. acs.org

Mechanisms of Photohydration in Single-Stranded RNA

In single-stranded RNA, such as in the bacteriophage R17, the formation of uridine photohydrates is a primary and lethal form of UV-induced damage. nih.govnih.govpnas.orgpnas.org Studies have shown a direct correlation between the number of photohydrates formed and the inactivation of the bacteriophage, with approximately 0.94 uridine photohydrates formed per biological hit. nih.govnih.gov

Generation from Pyrimidine Nucleobase Radicals in RNA

The formation of 6-Hydroxy-5,6-dihydrouridine in RNA is a notable consequence of oxidative damage, primarily initiated by hydroxyl radicals (•OH). acs.orgresearchgate.net These highly reactive species, often generated by ionizing radiation or cellular metabolic processes, readily attack the electron-rich C5-C6 double bond of the uracil base in uridine residues. rsc.orgscispace.com

The reaction of a hydroxyl radical with the uracil moiety can proceed via addition to either the C5 or C6 position, creating hydroxyl-adduct radicals. scispace.com Specifically, the addition of •OH to the C5 position of uracil forms a C5-OH-adduct radical, while addition to the C6 position results in a C6-OH-adduct radical. Subsequent oxidation of the C6-OH-adduct radical, followed by the trapping of a water molecule, can lead to the formation of 6-Hydroxy-5,6-dihydrouridine. nih.govacs.org Studies have shown that under aerobic conditions, the presence of oxygen facilitates the formation of 6-hydroxy-5,6-dihydrouridine from the initially formed radical. nih.govacs.org

Key Species in Radical-Mediated Formation of 6-Hydroxy-5,6-dihydrouridine

| Reactant/Intermediate | Role in Formation Pathway | Source Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | Initiates the reaction by adding to the uracil C5-C6 double bond. | acs.orgscispace.com |

| Uridine (in RNA) | The substrate that undergoes oxidative modification. | rsc.org |

| C6-OH-adduct Radical | A primary intermediate formed from the addition of •OH to the C6 position of uracil. | scispace.comnih.gov |

| Peroxyl Radical | Formed from the reaction of the C6-radical with molecular oxygen; a precursor to the final product. | nih.gov |

Intermediate in Halogenation Reactions of Uracil Derivatives

6-Hydroxy-5,6-dihydrouridine and its analogs are crucial, albeit often transient, intermediates in the electrophilic halogenation of uracil and its nucleoside derivatives. This process is fundamental for the synthesis of 5-halopyrimidines, a class of compounds with significant antiviral and anticancer properties. researchgate.net

The halogenation of uracil derivatives at the C5 position is typically achieved using electrophilic halogenating agents in aqueous or other protic solvents. cdnsciencepub.com Common reagents include molecular halogens (e.g., Br₂), N-halosuccinimides (NBS, NCS), and iodine monochloride (ICl). cdnsciencepub.comresearchgate.net When these reactions are conducted in the presence of water, alcohol, or acetic acid, the reaction mechanism involves the initial attack of the electrophilic halogen on the C5-C6 double bond of the pyrimidine ring. cdnsciencepub.com

The electrophilic attack by the halogen (X⁺) on the C5 position of the uracil ring leads to the formation of a cationic intermediate, which is then rapidly trapped by a nucleophile from the solvent. In an aqueous medium, a water molecule attacks the C6 position, resulting in the formation of a neutral dihydropyrimidine (B8664642) intermediate: 5-halo-6-hydroxy-5,6-dihydrouridine. cdnsciencepub.com For example, the reaction of uridine with iodine monochloride in aqueous DMF was found to yield 5-iodo-6-hydroxy-5,6-dihydrouridine as the major product. cdnsciencepub.com Similarly, bromination of uracil with bromine water proceeds through a 5-bromo-6-hydroxy-5,6-dihydrouracil intermediate. cdnsciencepub.com

Examples of 5-Halo-6-hydroxy-5,6-dihydrouridine Intermediate Formation

| Uracil Derivative | Halogenating Agent | Solvent/Nucleophile | Intermediate Formed | Source Reference |

|---|---|---|---|---|

| Uridine | Iodine monochloride (ICl) | Aqueous DMF | 5-Iodo-6-hydroxy-5,6-dihydrouridine | cdnsciencepub.com |

| Uracil | Bromine (Br₂) | Water | 5-Bromo-6-hydroxy-5,6-dihydrouracil | cdnsciencepub.com |

| 2'-Fluoro-2'-deoxyuridine | Chlorine (Cl₂) | Acetic Acid | 5-Chloro-6-acetoxy-5,6-dihydro-1-(2-fluoro-2-deoxy-β-D-ribofuranosyl)uracil | cdnsciencepub.com |

| Protected Uridine | Bromine (Br₂) | Methanol | 5-Bromo-6-methoxy-5,6-dihydrouridine | cdnsciencepub.com |

The 5-halo-6-hydroxy-5,6-dihydrouridine intermediates are relatively stable compounds. cdnsciencepub.com Their stability is influenced by the nature of the substituent at the C6 position. The conversion of these dihydro-intermediates to the final 5-halouracil product requires the elimination of the C6-substituent (e.g., -OH) and a proton from C5 to regenerate the aromatic pyrimidine ring. This elimination step is often not spontaneous and can be facilitated by heating or by acid or base catalysis. cdnsciencepub.com For instance, the conversion of 5-bromo-6-hydroxy-5,6-dihydrouracil to 5-bromouracil (B15302) was found to be accelerated by heat or acid. cdnsciencepub.com Similarly, a 5-chloro-6-acetoxy-5,6-dihydro intermediate was converted to the desired 5-chloro-2'-fluoro-2'-deoxyuridine by treatment with aqueous or methanolic ammonia. cdnsciencepub.com This demonstrates that the isolation and subsequent conversion of these dihydrouridine intermediates is a key strategy in the synthesis of 5-halopyrimidines.

Role As a Key Biochemical Intermediate

Analogous Reactions Leading to 6-Hydroxy-5,6-dihydrocytidine

The formation of a 6-hydroxy-5,6-dihydro derivative is not unique to uridine (B1682114). An analogous reaction occurs with cytidine (B196190), leading to the formation of 6-hydroxy-5,6-dihydrocytidine. pnas.org This compound is the major photoproduct of cytidine in aqueous solutions. pnas.org The structure of this photohydrate has been confirmed through chemical means, as its instability towards acid, base, and heat initially posed a challenge for its direct characterization. pnas.org The formation of cytosine photohydrate (6-hydroxy-5,6-dihydrocytosine) can also be induced by UV radiation. researchgate.net

Enzymatic Biotransformations and Associated Metabolic Pathways

Relationship with Dihydrouridine (DHU)

The metabolic pathways involving 6-Hydroxy-5,6-dihydrouridine are closely tied to the synthesis of dihydrouridine (DHU), a common modified nucleoside found in transfer RNA (tRNA). nih.gov

Dihydrouridine Synthase (DUS) Enzymes and Uridine (B1682114) Reduction

Dihydrouridine synthases (DUS) are a family of enzymes responsible for catalyzing the reduction of the C5-C6 double bond in specific uridine residues within tRNA molecules to form dihydrouridine. nih.govtandfonline.comwikipedia.org This modification is widespread in bacteria, eukaryotes, and some archaea. wikipedia.orgpnas.org The D-loop of tRNA is a common location for these modifications. nih.govpnas.org The formation of dihydrouridine is thought to increase the conformational flexibility of the tRNA molecule. wikipedia.orgwikipedia.org

Different DUS enzymes exhibit specificity for different uridine positions within various tRNA molecules. For example, in Saccharomyces cerevisiae, four distinct DUS enzymes (Dus1, Dus2, Dus3, and Dus4) are responsible for modifying uridines at specific sites. pnas.org

Structural and Kinetic Aspects of DUS Enzymes

Structurally, DUS enzymes are flavin-dependent and typically consist of two main domains: an N-terminal TIM barrel domain, which houses the catalytic site, and a C-terminal helical domain. tandfonline.comnih.gov Crystal structures of DUS enzymes, such as those from Thermus thermophilus and Thermotoga maritima, have provided significant insights into their function. tandfonline.compnas.org These structures reveal a conserved fold and a positively charged groove where the FMN cofactor binds. tandfonline.com

Kinetic studies of DUS enzymes have shown that the catalytic cycle involves two half-reactions: a reductive half-reaction and an oxidative half-reaction. nih.gov Interestingly, the oxidative half-reaction can be significantly slower with in-vitro transcribed tRNA compared to purified, naturally modified tRNA. This suggests that other pre-existing modifications on the tRNA substrate are necessary for efficient uracil (B121893) reduction, indicating a specific order in the tRNA maturation process. nih.govtandfonline.com

FMN- and NADP-Dependent Enzymatic Mechanisms

The enzymatic mechanism of DUS is dependent on both flavin mononucleotide (FMN) and Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP). nih.govtandfonline.com The process begins with the reductive half-reaction, where NADPH binds to the enzyme and transfers a hydride to the FMN cofactor, resulting in a reduced enzyme (FMNH-). nih.govtandfonline.com After the dissociation of NADP+, the reduced enzyme binds to the tRNA substrate. tandfonline.com

In the subsequent oxidative half-reaction, the hydride from the reduced FMN is transferred to the C6 of the uracil ring, while a proton is transferred to the C5 position. nih.gov A conserved cysteine residue within the active site is believed to act as the proton donor in this step. nih.govtandfonline.com This mechanism shares similarities with other pyrimidine-metabolizing flavoproteins like dihydroorotate (B8406146) dehydrogenases. nih.gov

Occurrence as an Endogenous Metabolite

Beyond its role in tRNA modification pathways, 6-hydroxy-5,6-dihydrouridine can also be found as an endogenous metabolite, arising from different cellular processes.

Detection and Quantification in Biological Systems

The detection and quantification of 6-hydroxy-5,6-dihydrouridine and related compounds in biological fluids and tissues can be achieved through various analytical techniques. Spectroscopic methods, including infrared, ultraviolet, and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to determine the structure of its diastereoisomers. nih.gov In acidic conditions, uridine can be hydrated to form 6-hydroxy-5,6-dihydrouridine, a reaction that can be monitored kinetically. nih.gov Furthermore, methods for detecting dihydrouridine, which is structurally related, often involve chemical treatments like sodium borohydride (B1222165) or alkaline conditions that lead to ring-opening, allowing for quantification. nih.gov

Byproducts of Major Base Damage by Ionizing Radiation

Exposure of cells to ionizing radiation can lead to the formation of various DNA and RNA lesions. nih.gov In deaerated aqueous solutions of uridine, gamma irradiation results in the formation of (+)- and (-)-6-hydroxy-5,6-dihydrouridine, also known as "uridine hydrates". nih.gov Similarly, under anoxic conditions, γ-irradiation of uridine can produce 5,6-dihydrouridine (B1360020). oup.com These dihydropyrimidine (B8664642) derivatives are among the products of radiation-induced base damage. nih.gov The formation of these byproducts underscores the susceptibility of the pyrimidine (B1678525) ring to radical attack and subsequent modifications.

Biological Significance and Mechanistic Investigations

Impact on Nucleic Acid Structure and Function

The introduction of 6-Hydroxy-5,6-dihydrouridine, and its related precursor dihydrouridine (D), into nucleic acid chains instigates significant structural and functional alterations. These changes stem from the unique stereochemistry of the dihydrouracil (B119008) base.

The landscape of post-transcriptional RNA modifications, often termed the "epitranscriptome," is vast, with over 170 different chemical modifications identified that regulate various cellular processes. nih.govnumberanalytics.com Dihydrouridine, a modified form of uridine (B1682114) created by the reduction of a double bond in the uracil (B121893) ring, is a universal feature of this landscape. nih.govplos.org It is a well-known component of transfer RNA (tRNA), particularly in the "D-loop," a region named for its frequent inclusion of this modified nucleoside. plos.orgmedchemexpress.com

Recent advancements in high-throughput mapping techniques, such as D-Seq, have expanded our understanding of dihydrouridine's prevalence, confirming its presence beyond tRNA and into messenger RNA (mRNA). plos.orgresearchgate.net Within mRNA, dihydrouridine modifications have been identified in 5' and 3' untranslated regions (UTRs) as well as in coding sequences. plos.org The presence of dihydrouridine in the introns of certain pre-mRNAs, such as that for the ribosomal protein RPL30, has been shown to be necessary for proper splicing, indicating a direct role in gene regulation. plos.org The enzymes responsible for creating dihydrouridine, dihydrouridine synthases (DUS), have been observed to associate with polyadenylated mRNA in yeast and human cells, further supporting the modification's role in the mRNA life cycle. grantome.com

Dihydrouridine is one of the few RNA modifications that actively destabilizes local RNA structure, a sharp contrast to stabilizing modifications like pseudouridine (B1679824) and 2'-O-methylation. wikipedia.orgresearchgate.net This destabilization is a key aspect of its biological function, providing localized flexibility to RNA molecules. wikipedia.orgresearchgate.netcaymanchem.com The structural impact begins with the saturation of the C5-C6 bond in the uracil base, which forces the pyrimidine (B1678525) ring into a non-planar conformation. nih.govwikipedia.org

This non-planar structure induces several significant changes in the RNA backbone:

It causes the ribose sugar to preferentially adopt a C2'-endo conformation, which is more flexible than the typical C3'-endo conformation found in A-form RNA helices. nih.govwikipedia.org This conformational preference can be propagated to the neighboring nucleotide at the 5' position. wikipedia.org

The altered geometry disrupts the precise structure of RNA helices. plos.org Consequently, dihydrouridine is less likely to be found in stable helical regions and is instead frequently located in the loop portions of stem-loop structures. plos.orgresearchgate.net

Base pairing between dihydrouridine and adenosine (B11128) (D:A) is less stable than a standard uridine:adenosine (U:A) pair, further discouraging its inclusion in double-stranded regions. plos.org

This inherent flexibility is crucial in specific biological contexts. For instance, the tRNAs of psychrophiles (organisms that thrive in cold environments) contain significantly higher levels of dihydrouridine, which is thought to provide the necessary local tRNA flexibility at or below freezing temperatures. wikipedia.org

Table 1: Structural Impact of Dihydrouridine on RNA

| Feature | Canonical Uridine | Dihydrouridine (D) | Consequence |

|---|---|---|---|

| Base Planarity | Planar, aromatic | Non-planar, non-aromatic nih.gov | Disrupts base stacking interactions plos.orgwikipedia.org |

| Sugar Pucker | Prefers C3'-endo | Prefers C2'-endo (more flexible) nih.govwikipedia.org | Increases local backbone flexibility |

| Helical Geometry | Supports A-form helix | Disrupts A-form helix plos.org | Destabilizes helical regions |

| Base Pairing | Forms stable U:A pair | Forms less stable D:A pair plos.org | Favors location in single-stranded loops |

| Overall Effect | Stabilizes RNA structure | Destabilizes RNA structure wikipedia.orgresearchgate.net | Provides local flexibility caymanchem.com |

Investigative Probes in DNA and RNA Repair Mechanisms

Derivatives of dihydrouridine, including 6-Hydroxy-5,6-dihydrouridine, are products of oxidative damage to nucleic acids and serve as important substrates for studying the mechanisms of DNA repair enzymes. glenresearch.comresearchgate.net

DNA repair pathways, particularly base excision repair (BER), are essential for removing lesions caused by oxidative stress. Enzymes in this pathway must recognize and excise a wide variety of modified bases. Oligonucleotides containing specific lesions, such as 6-Hydroxy-5,6-dihydrouracil, are synthesized and used as probes to determine the substrate specificity and efficiency of these repair enzymes. researchgate.netnih.gov

Endonuclease III (Nth): This E. coli DNA glycosylase is a key enzyme in the repair of oxidized pyrimidines. Studies have shown that it recognizes and excises a range of damaged bases, including thymine (B56734) glycol, 5,6-dihydroxythymine, and specifically, 6-hydroxy-5,6-dihydrouracil . researchgate.netneb.com The efficiency of repair can be quantified, with studies showing that thymine glycol is an excellent substrate for Endonuclease III. nih.gov

Endonuclease VIII (Nei): Similar to Endonuclease III, Endonuclease VIII from E. coli is responsible for eliminating a wide array of oxidized and reduced pyrimidines. nih.gov Thermodynamic and kinetic analyses of its interaction with DNA substrates containing 5,6-dihydrouridine (B1360020) have been performed to elucidate the molecular processes of substrate binding, damage recognition, and base removal. nih.gov

Other Glycosylases: Fluorescent DNA probes containing 5,6-dihydrouracil have been developed to measure the activity of human DNA glycosylases such as NEIL1 and NTHL1 in cellular extracts. researchgate.net

Conversely, not all related lesions are recognized. The highly specific nature of these enzymes is highlighted by the finding that a synthetic lesion, (5'S,5S,6S)-cyclo-5-hydroxy-5,6-dihydro-2'-deoxyuridine, is not excised by tested DNA N-glycosylases, suggesting it may require a different repair pathway like nucleotide excision repair. nih.gov

Table 2: DNA Repair Enzyme Specificity for Dihydrouridine and Related Lesions

| Enzyme | Organism | Substrates Recognized (examples) | Reference(s) |

|---|---|---|---|

| Endonuclease III (Nth) | E. coli | Thymine glycol, 5,6-Dihydrothymine, 6-Hydroxy-5,6-dihydrouracil | researchgate.netnih.govneb.com |

| Endonuclease VIII (Nei) | E. coli | Thymine glycol, 5,6-Dihydrouracil, 5-hydroxycytosine | nih.gov |

| NEIL1, NTHL1 | Human | 5,6-Dihydrouracil | researchgate.net |

| Fpg | E. coli | 5,6-Dihydrothymine (low activity), 5-Hydroxycytosine | nih.gov |

The presence of modified nucleosides in a DNA template can significantly affect the progression and fidelity of DNA and RNA polymerases. Using templates containing these lesions is a direct way to study how the replication and transcription machinery copes with DNA damage.

Research has shown that some lesions are bypassed, while others act as strong blocks to polymerase activity. For example, a single 5,6-dihydrouridine in a DNA template does not significantly impede transcription by RNA polymerase in vitro. oup.com However, other related lesions can halt the enzyme. A bulky adduct, (5'S,5S,6S)-cyclo-5-hydroxy-5,6-dihydro-2'-deoxyuridine, was found to act as a block for DNA polymerases. nih.gov This suggests that if such a lesion is not repaired, it could be lethal to the cell. nih.gov The ability of lesions like 5,6-dihydrouracil to block DNA polymerase during replication underscores the importance of their efficient removal by repair pathways. researchgate.net

Table 3: Effect of Dihydrouridine Derivatives on Polymerase Elongation

| Modified Nucleoside | Polymerase Type | Observed Effect | Reference(s) |

|---|---|---|---|

| 5,6-Dihydrouridine | RNA Polymerase | No significant effect on transcription | oup.com |

| 5-Hydroxyuridine | RNA Polymerase | Causes transcriptional pausing | oup.com |

| (5'S,5S,6S)-cyclo-5-hydroxy-5,6-dihydro-2'-deoxyuridine | DNA Polymerases | Acts as a block to elongation | nih.gov |

| 5,6-Dihydrouracil | DNA Polymerase | Can block replication | researchgate.net |

Role in Genetic Stability Mechanisms

The integrity of genetic material is constantly challenged by damaging agents, including reactive oxygen species. The formation of nucleobase radicals is a primary consequence of this oxidative stress. acs.org 6-Hydroxy-5,6-dihydrouridine emerges in the context of oxidative damage to RNA, where it is a major product formed when the 5,6-dihydrouridin-6-yl radical reacts with oxygen. acs.org This radical itself is a significant intermediate when nucleic acids are exposed to hydroxyl radicals, which can be generated by processes like γ-radiolysis. acs.org

Understanding the reactivity of these radicals is key to understanding their impact on genetic stability. Studies involving the photochemical generation of the 5′-benzoyl-5,6-dihydrouridin-6-yl radical have provided insights into its behavior. acs.org This radical can abstract hydrogen atoms and, in the presence of oxygen, leads to the formation of 5′-benzoyl-6-hydroxy-5,6-dihydrouridine. acs.org The formation of such modified nucleosides within an RNA strand represents a form of damage that can disrupt the normal function and structure of the molecule, potentially leading to strand breaks or errors in replication and transcription. researchgate.net

Interestingly, while RNA is generally more susceptible to hydrolysis than DNA due to its 2'-hydroxyl group, it exhibits greater chemical oxidative stability. researchgate.net Nevertheless, its single-stranded nature and subcellular distribution can make it more prone to oxidation. researchgate.net The formation of lesions like 6-hydroxy-5,6-dihydrouridine is a critical aspect of this oxidative damage landscape.

Table 1: Reactivity of 5′-benzoyl-5,6-dihydrouridin-6-yl Radical

| Reactant | Product(s) | Conditions | Bimolecular Rate Constant (k) |

|---|---|---|---|

| β-mercaptoethanol | Hydrogen abstraction | Competition with O₂ | 2.6 ± 0.5 × 10⁶ M⁻¹s⁻¹ acs.org |

Implications in RNA Processing and Splicing

Beyond its role as a marker of damage, the related compound dihydrouridine (D), a modification where the 5,6-double bond of uridine is reduced, has been identified within messenger RNA (mRNA) and implicated in the regulation of RNA function. plos.orgnih.gov This modification is introduced post-transcriptionally by dihydrouridine synthase (DUS) enzymes. plos.orgnih.gov

The presence of dihydrouridine can significantly influence RNA structure and, consequently, its processing. plos.org The non-planar nature of the dihydrouracil ring disrupts base stacking, favoring its location in the loop regions of stem-loop structures. plos.org This structural perturbation can affect biological processes like splicing. plos.org

Research has shown that dihydrouridine is necessary for the proper splicing of certain pre-mRNAs, such as that for ribosomal protein L30 (RPL30). plos.org A dihydrouridine modification was found in an intron of RPL30, near an RNA structure that facilitates the autoregulation of its own splicing. When DUS enzymes are absent, the introns are retained, indicating a failure in the splicing process. plos.org This suggests that the structural change induced by dihydrouridine is a crucial signal for the splicing machinery. While 6-hydroxy-5,6-dihydrouridine is a hydrated form and distinct from dihydrouridine, the mechanisms by which such C5-C6 bond modifications impact RNA structure and function are related. The conversion of uridine to these modified forms highlights a layer of regulation in gene expression at the level of RNA processing.

Susceptibility of the 6-Position of Pyrimidine Heterocycles to Nucleophiles in Enzyme-Catalyzed Cleavage

The chemical properties of the pyrimidine ring in uridine and its derivatives are central to their biological roles, particularly in the context of enzyme-catalyzed reactions. The 6-position of the pyrimidine heterocycle is known to be susceptible to attack by nucleophiles. nih.govresearchgate.net This reactivity is a key feature in the mechanism of N-glycosidic bond cleavage, a fundamental process in nucleic acid metabolism and repair.

In acidic conditions, the 5,6-double bond of uridine can be hydrated to form 6-hydroxy-5,6-dihydrouridine as an intermediate. nih.govresearchgate.net This intermediate is kinetically competent to undergo direct hydrolysis of the N-glycosidic bond, which connects the nucleobase to the ribose sugar. nih.govresearchgate.net This pathway provides a chemically reasonable model for how enzymes might catalyze the cleavage of these bonds in pyrimidine nucleosides. nih.govresearchgate.net

Kinetic studies on the acid-catalyzed hydrolysis of uridine to uracil have provided evidence for the involvement of this dihydrouridine intermediate. nih.govresearchgate.net The use of isotopes has been particularly revealing. For instance, the hydrolysis of [6-³H]Uridine exhibits a significant inverse secondary isotope effect, which points to a change in the hybridization of the C-6 carbon from sp² to sp³ during the reaction. nih.govresearchgate.net This is consistent with the formation of the 6-hydroxy-5,6-dihydrouridine intermediate, where the C-6 is sp³ hybridized. nih.govresearchgate.net

Table 2: Kinetic Isotope Effects in the Acid-Catalyzed Hydrolysis of Uridine

| Isotope-Labeled Substrate | Isotope Effect Type | Observed Value (at 25°C) | Mechanistic Implication |

|---|---|---|---|

| (1'-²H)Uridine | α-secondary deuterium (B1214612) | kH/kD = 1.11 nih.govresearchgate.net | Carbonium ion character at the 1'-carbon during hydrolysis. nih.govresearchgate.net |

These findings underscore that the susceptibility of the C-6 position to nucleophilic attack, leading to intermediates like 6-hydroxy-5,6-dihydrouridine, is a critical factor that enzymes can exploit to achieve efficient catalysis of N-glycosidic bond cleavage. nih.govresearchgate.net The formation of this intermediate can also occur through other means, such as during γ-irradiation of uridine in aqueous solutions. nih.gov

Structural and Conformational Analysis of 6 Hydroxy 5,6 Dihydrouridine and Its Diastereoisomers

Determination of Diastereoisomeric Structures

The absolute configuration of the two diastereoisomers of 6-Hydroxy-5,6-dihydrouridine has been determined through a combination of spectroscopic analysis and stereospecific synthesis. nih.gov The structures of the (+) and (-) forms were confirmed to be epimers at the C6 position of the dihydrouracil (B119008) ring. nih.gov

The synthesis of these "uridine hydrates" can be achieved by the gamma irradiation of a deaerated aqueous solution of uridine (B1682114). nih.gov An alternative synthetic route involves the mild reduction of trans(+) and (-)-iodohydrins using acetic acid and zinc powder, which also yields the respective diastereoisomers. nih.gov The stereochemistry of these compounds is critical as it influences their conformational preferences and biological activity. Research has shown a close correlation between the configuration at the C6 carbon and the conformation of the furanose ring. capes.gov.br

Spectroscopic Elucidation Methods

A variety of spectroscopic methods are employed to determine the structure and conformation of 6-Hydroxy-5,6-dihydrouridine and its diastereoisomers. These techniques provide detailed information about the molecular geometry, electronic transitions, and the spatial arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectra of 6-Hydroxy-5,6-dihydrouridine and its derivatives exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. nih.govrsc.org For instance, the IR spectrum of a benzoylated derivative of 6-Hydroxy-5,6-dihydrouridine shows strong, broad stretching vibrations in the carbonyl region (around 1700 cm⁻¹) and in the hydroxyl region (around 3400 cm⁻¹). nih.gov

Table 1: Selected IR Absorption Bands for a Benzoylated Derivative of 6-Hydroxy-5,6-dihydrouridine nih.gov

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3409 (broad) | strong | O-H stretching |

| 1683-1722 | strong | C=O stretching |

| 1281 | medium | C-O stretching |

| 1118 | medium | C-O stretching |

| 713 | medium | C-H bending |

Note: This data is for a benzoylated derivative and may differ from the unmodified compound.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule. Unlike its parent compound, uridine, which has a characteristic UV absorption maximum around 260 nm due to the conjugated system of the uracil (B121893) ring, 6-Hydroxy-5,6-dihydrouridine lacks the C5=C6 double bond. pnas.org Consequently, it does not exhibit the same strong UV absorption, a feature that is often used to monitor its formation from uridine during photohydration experiments. pnas.org The disappearance of the characteristic UV absorbance of uridine is an indicator of the formation of its photohydrate. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the detailed structural and conformational analysis of nucleosides in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the sugar pucker, the orientation of the base relative to the sugar (the glycosidic bond conformation), and the conformation of the exocyclic group. nih.govcapes.gov.brnih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Diastereomer of 5'-Benzoyl-6-hydroxy-5,6-dihydrouridine in CD₃OD nih.gov

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1' | 5.85-5.86 | d | 3.6 |

| H5 | 5.33 | d | 2.4 |

| H6 | 4.69-4.72 | dd | 2.8, 6.8 |

| H2' | 4.40-4.42 | m | |

| H3' | 4.20-4.36 | m | |

| H4' | 4.20-4.36 | m | |

| H5', H5'' | 4.54-4.58, 4.69-4.72 | dd, dd | 5.2, 12; 2.8, 6.8 |

| Aromatic | 7.52-8.12 | m |

Note: This data is for the more polar diastereomer of a benzoylated derivative. Chemical shifts and coupling constants can vary between diastereomers and with different solvents.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Diastereomer of 5'-Benzoyl-6-hydroxy-5,6-dihydrouridine in CD₃OD nih.gov

| Carbon | Chemical Shift (ppm) |

| C6 | 78.4 |

| C5 | 41.3 |

| C1' | 91.4 |

| C2' | 74.4 |

| C3' | 71.4 |

| C4' | 81.6 |

| C5' | 65.3 |

| C2 | 152.2 |

| C4 | 167.9, 168.0 |

| Benzoyl C=O | 167.9, 168.0 |

| Aromatic | 129.7-134.6 |

Note: This data is for the more polar diastereomer of a benzoylated derivative.

NMR analysis, particularly of the proton-proton coupling constants within the ribose ring, allows for the determination of the sugar pucker conformation. For 6-Hydroxy-5,6-dihydrouridine, studies have shown that the nucleosides predominantly adopt an S-type (C2'-endo) conformation. nih.gov This is in contrast to the N-type (C3'-endo) conformation often favored by standard ribonucleosides. The puckering of the furanose ring is found to be more pronounced in the levorotatory (6S) diastereoisomers compared to the dextrorotatory (6R) ones. capes.gov.br Furthermore, the population of the C2'-endo conformer is greater in the (-) diastereomer than in the (+) diastereomer. capes.gov.br

Aglycone Conformation (Anti vs. Syn)

The conformation of the aglycone, which refers to the spatial orientation of the pyrimidine (B1678525) base relative to the ribose sugar, is a critical aspect of the structure of 6-Hydroxy-5,6-dihydrouridine. Nuclear Magnetic Resonance (NMR) analysis has been instrumental in determining these conformations.

Studies have shown that for both the (+) and (-) diastereoisomers of 6-hydroxy-5,6-dihydrouridine, the aglycone predominantly adopts an anti conformation. nih.gov In this arrangement, the bulkier part of the base is positioned away from the sugar ring. This preference for the anti conformation is a common feature among many pyrimidine nucleosides. The analysis, conducted at 250 MHz, also revealed a slight preference for the gauche-gauche (gg) rotamer of the exocyclic hydroxymethyl group. nih.gov

Epimerization Studies at Carbon 6

Mechanism Involving N1-C6 Bond Opening and Ketoenolization

The epimerization at the C6 carbon of 6-hydroxy-5,6-dihydrouridine, the process by which the 6R and 6S diastereoisomers can interconvert, has been a subject of detailed investigation. Research has elucidated a specific mechanism that accounts for this transformation.

The key steps in this mechanism involve the opening of the N1-C6 bond within the pyrimidine ring, followed by a keto-enol tautomerization involving carbons 4 and 5. nih.gov This process was studied by observing the epimerization of the 6R or 6S forms in tritiated water at a pH of 5.5 and a temperature of 30°C. nih.gov Concurrently with the epimerization, tritium (B154650) was incorporated at the C5 position, providing strong evidence for the proposed mechanism. nih.gov

This ring-opening and subsequent ketoenolization pathway highlights the dynamic nature of the dihydrouracil ring system under certain conditions.

X-ray Diffraction Studies of Related Dihydrouridine Structures

While specific X-ray diffraction data for 6-Hydroxy-5,6-dihydrouridine itself is not detailed in the provided context, extensive crystallographic analyses have been performed on related dihydrouridine structures, particularly in the context of dihydrouridine synthases (Dus), the enzymes responsible for creating dihydrouridine in RNA. These studies provide valuable insights into the structural environment of the dihydrouridine moiety.

For instance, the crystal structure of dihydrouridine synthase from Thermus thermophilus (TthDus) has been determined both in its native form and in complex with tRNA to high resolutions (1.70 Å and 3.51 Å, respectively). nih.gov Similarly, the structure of TthDus in complex with a short tRNA fragment has been resolved at 1.95 Å. pnas.org These structures reveal the precise interactions between the enzyme and the uridine base that is to be reduced.

In another study, the crystal structure of DusB from Escherichia coli was solved, allowing for a detailed comparison with other bacterial dihydrouridine synthases. oup.comoup.com Furthermore, crystallization and preliminary X-ray characterization of the catalytic domain of human dihydrouridine synthase 2 (HsDus2) have been reported, with a complete dataset collected to 1.9 Å resolution. researchgate.net

These crystallographic studies, summarized in the table below, provide a foundational understanding of the molecular recognition and catalytic mechanism of dihydrouridine formation, which is directly relevant to the stereochemistry and conformation of the resulting dihydrouridine product.

| Structure | Organism | Resolution (Å) | Space Group | Key Findings |

| Dihydrouridine synthase (TthDus) | Thermus thermophilus | 1.70 | P1 | Two molecules of TthDus in the asymmetric unit. nih.gov |

| TthDus-tRNA complex | Thermus thermophilus | 3.51 | P41212 | Two TthDus–tRNA complexes in the asymmetric unit. nih.govpnas.org |

| TthDus-tRNA fragment complex | Thermus thermophilus | 1.95 | - | Detailed view of the active site with the target uridine. pnas.org |

| Dihydrouridine synthase B (DusB) | Escherichia coli | - | - | Enables structural comparison with other bacterial Dus enzymes. oup.comoup.com |

| Human dihydrouridine synthase 2 (HsDus2) catalytic domain | Homo sapiens | 1.9 | P2(1) | A single molecule of HsDus2 in the asymmetric unit. researchgate.net |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 6-Hydroxy-5,6-dihydrouridine from complex biological matrices. The choice of technique depends on the specific research question, the required sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of modified nucleosides, including derivatives of uridine (B1682114). A common approach involves the enzymatic digestion of RNA into its constituent nucleosides, followed by separation using reverse-phase HPLC. researchgate.net

For the analysis of polar compounds like 6-Hydroxy-5,6-dihydrouridine, a C30 reverse-phase column can offer enhanced separation compared to the more conventional C18 columns due to its increased hydrophobicity. researchgate.net The separation is typically achieved using a gradient elution system with a combination of aqueous and organic mobile phases. A typical mobile phase system might consist of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the sequential elution of nucleosides based on their polarity. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, aiding in the identification of individual nucleosides based on their characteristic UV absorbance spectra. researchgate.net Each nucleoside will have a unique retention time under specific chromatographic conditions, which is a key parameter for its identification. researchgate.net

Table 1: Representative HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Description |

|---|---|

| Column | C30 Reverse-Phase |

| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Acetate) |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile) |

| Detection | Photodiode Array (PDA) |

| Identification | Retention Time and UV Absorbance Spectrum |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of 6-Hydroxy-5,6-dihydrouridine, direct analysis by GC-MS is not feasible. Therefore, a crucial step of chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. mdpi.com

The most common derivatization method for polar compounds with active hydrogens, such as the hydroxyl and amine groups present in 6-Hydroxy-5,6-dihydrouridine, is silylation. mdpi.comrsc.org This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS), to replace the active hydrogens with trimethylsilyl (TMS) groups. rsc.org This process, known as trimethylsilylation, significantly increases the volatility of the molecule, making it amenable to GC analysis. rsc.org

The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for the derivatized compound, allowing for its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the sensitive and specific analysis of modified nucleosides in biological samples. nih.govresearchgate.net This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

A method developed for the microscale determination of the closely related 5,6-dihydrouridine (B1360020) can be adapted for 6-Hydroxy-5,6-dihydrouridine. nih.govresearchgate.net This approach typically involves the enzymatic hydrolysis of RNA to nucleosides, followed by separation on a reverse-phase HPLC column. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like nucleosides.

For quantitative analysis, stable isotope dilution mass spectrometry is often employed. nih.govresearchgate.net This involves spiking the sample with a known amount of an isotopically labeled internal standard of the analyte (e.g., containing 15N or 13C). By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, even at very low concentrations. nih.govresearchgate.net Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance selectivity and sensitivity by focusing the mass spectrometer on specific mass-to-charge ratios of the parent ion and its characteristic fragment ions. researchgate.net

Spectroscopic Techniques for Structure Elucidation

Spectroscopic techniques are vital for the definitive structural elucidation of 6-Hydroxy-5,6-dihydrouridine. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both 1H NMR and 13C NMR experiments would be essential for the characterization of 6-Hydroxy-5,6-dihydrouridine.

1H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the protons on the dihydrouracil (B119008) ring, the ribose sugar, and the hydroxyl groups. The coupling patterns between adjacent protons would help to establish the stereochemistry of the molecule.

13C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon signals would be indicative of the functional groups they are part of (e.g., carbonyl, alcohol, aliphatic).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Hydroxy-5,6-dihydrouridine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID) in an MS/MS experiment, would reveal characteristic losses of small molecules such as water, and fragments corresponding to the ribose sugar and the modified base. This fragmentation data is crucial for confirming the identity of the compound.

Chemical Derivatization for Detection and Quantification

Chemical derivatization can be employed not only to improve chromatographic properties but also to introduce a detectable label or to induce a specific chemical reaction that can be monitored for quantification.

Treatment with sodium borohydride (B1222165) (NaBH4) is a chemical method that can be used in the analysis of dihydrouridine and its derivatives. nih.gov Sodium borohydride is a reducing agent that can reduce the carbonyl groups in the dihydrouracil ring. In the case of dihydrouridine, this reduction can lead to the formation of tetrahydrouridine. nih.gov This conversion can be utilized for detection and quantification, as the resulting tetrahydrouridine may have different chromatographic or spectroscopic properties compared to the parent molecule. Furthermore, the reaction with sodium borohydride can also lead to the cleavage of the dihydrouridine ring under certain conditions, which can be another avenue for analytical detection.

Table 2: Summary of Analytical Methodologies

| Technique | Application | Key Information Provided |

|---|---|---|

| HPLC | Separation and Quantification | Retention Time, UV Absorbance |

| GC-MS | Analysis of Volatile Derivatives | Mass Spectrum of Derivatized Compound |

| LC-MS | Sensitive Detection and Quantification | Molecular Weight, Fragmentation Pattern |

| NMR Spectroscopy | Structure Elucidation | Connectivity of Atoms, Stereochemistry |

| Mass Spectrometry | Structure Confirmation | Molecular Weight, Fragmentation Pattern |

| Chemical Derivatization | Enhanced Detection and Quantification | Conversion to a More Detectable Form |

Quantification of Ureido-Groups by Colorimetric Assay

The quantification of 6-Hydroxy-5,6-dihydrouridine and related compounds can be achieved through the analysis of their ureido-groups. The dihydrouridine ring is susceptible to opening under specific chemical treatments, such as with sodium borohydride (NaBH₄) or under alkaline conditions, which results in the formation of a ureido-group (NH₂CONH). nih.gov The accumulation of these resulting ureido-groups can then be measured using a colorimetric assay. nih.gov This method provides a means to determine the quantity of the original dihydrouridine compound in a sample. nih.gov

Colorimetric assays for urea and related compounds are established methods in analytical biochemistry. nih.govsigmaaldrich.comsigmaaldrich.com These assays typically involve a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. The intensity of the color is proportional to the concentration of the ureido-group, allowing for quantification.

| Treatment | Resulting Group | Quantification Method |

| Sodium Borohydride (NaBH₄) or Alkaline (OH⁻) | Ureido-group | Colorimetric Assay |

Use in Labelling and Cleavage Assays

The unique chemical reactivity of the dihydrouridine moiety is exploited for labeling and cleavage of RNA molecules. Treatment of dihydrouridine with sodium borohydride (NaBH₄) opens the pyrimidine (B1678525) ring to form ribosylureidopropanol. nih.gov This resulting structure can then be used for two primary applications in assays:

Labeling: The ureidopropanol derivative can be covalently linked to a fluorescent dye or other reporter molecules. nih.gov This allows for the specific labeling of RNA at the site of the original dihydrouridine residue. This technique has been particularly useful for attaching fluorophores to transfer RNA (tRNA) molecules, which are rich in dihydrouridine, to study their structure and function in processes like protein synthesis. nih.gov

Cleavage: The ribosylureidopropanol product can be subjected to cleavage under acidic conditions (H⁺). nih.gov This allows for the specific fragmentation of the RNA backbone at the location of the modified nucleoside.

This targeted labeling and cleavage is a valuable tool for RNA research, enabling the study of RNA structure, function, and interactions.

| Reagent | Intermediate Product | Application |

| Sodium Borohydride (NaBH₄) | Ribosylureidopropanol | RNA Labeling with fluorescent dyes |

| Acid (H⁺) | - | RNA Cleavage at the modified site |

D-Seq for Dihydrouridine Site Mapping in RNA

Dihydrouridine sequencing (D-Seq) is a high-throughput method designed for the transcriptome-wide mapping of dihydrouridine (D) sites in RNA at single-nucleotide resolution. nih.govplos.orgresearchgate.netnih.gov This technique has been instrumental in discovering novel classes of dihydrouridine-containing RNAs beyond the well-known transfer RNAs (tRNAs), including messenger RNAs (mRNAs) and small nucleolar RNAs (snoRNAs). researchgate.netnih.gov

The D-Seq methodology is based on the specific chemical properties of dihydrouridine. The core principle involves treating RNA with sodium borohydride (NaBH₄), which selectively reduces the dihydrouridine base. plos.orgresearchgate.net This chemical modification induces a stop or a signature change during the reverse transcription (RT) process. By preparing sequencing libraries from this treated RNA and analyzing the resulting data, researchers can identify the precise locations of these RT stops, thereby mapping the dihydrouridine sites across the transcriptome. nih.govplos.org

The general workflow for D-Seq includes the following key steps:

RNA Isolation and Fragmentation: Total RNA is isolated from cells or tissues and fragmented to a suitable size for sequencing. austindraycott.com

Borohydride Reduction: The fragmented RNA is treated with NaBH₄ to modify the dihydrouridine residues. austindraycott.com

Library Preparation: Adapters are ligated to the RNA fragments, followed by reverse transcription to generate complementary DNA (cDNA). plos.orgaustindraycott.com

Sequencing and Data Analysis: The cDNA library is sequenced using next-generation sequencing platforms. The resulting sequence reads are mapped to a reference genome or transcriptome, and the positions where reverse transcription terminated are identified as dihydrouridine sites. nih.govaustindraycott.com

D-Seq has revealed that dihydrouridine sites are often located in conserved stem-loop regions of mRNAs and snoRNAs, suggesting a broad role for this modification in the folding and function of various RNA structures. nih.gov

| D-Seq Step | Description | Purpose |

| RNA Fragmentation | Breaking RNA into smaller pieces (e.g., 100-200 nt). austindraycott.com | Prepare RNA for sequencing library construction. |

| Borohydride Reduction | Chemical treatment with NaBH₄. austindraycott.com | Selectively modify dihydrouridine for detection. |

| Reverse Transcription | Synthesis of cDNA from the RNA template. plos.orgaustindraycott.com | Create a DNA copy for sequencing; RT stops at modified sites. |

| Data Analysis | Mapping reads and identifying RT stop positions. austindraycott.com | Pinpoint the exact location of dihydrouridine in the RNA sequence. |

Synthetic Approaches to 6 Hydroxy 5,6 Dihydrouridine and Its Analogs

Stereospecific Synthesis of Diastereoisomers

The stereospecific synthesis of the diastereoisomers of 6-hydroxy-5,6-dihydrouridine, often referred to as "uridine hydrates," has been successfully achieved. The structures of the two diastereoisomers, (+)- and (-)-6-hydroxy-5,6-dihydrouridine, have been confirmed through spectroscopic methods and verified by stereospecific synthesis. nih.gov

A key method for their preparation involves the mild reduction of trans(+)- and (-)-iodohydrins. This reaction is carried out using zinc powder in the presence of acetic acid, leading to the formation of the respective diastereoisomers of 6-hydroxy-5,6-dihydrouridine. nih.gov This approach allows for the controlled synthesis of the individual stereoisomers, which is crucial for studying their distinct chemical and biological properties.

The mechanism of the carbon 6 epimerization of these uridine (B1682114) hydrates has been studied in tritiated water, revealing an opening of the N1-C6 bond of the pyrimidine (B1678525) ring, followed by a keto-enol tautomerization involving carbons 4 and 5. nih.gov

Table 1: Stereospecific Synthesis of 6-Hydroxy-5,6-dihydrouridine Diastereoisomers

| Starting Material | Reagents and Conditions | Product | Reference |

| trans(+)-iodohydrin of uridine | Zinc powder, Acetic acid | (+)-6-Hydroxy-5,6-dihydrouridine | nih.gov |

| trans(-)-iodohydrin of uridine | Zinc powder, Acetic acid | (-)-6-Hydroxy-5,6-dihydrouridine | nih.gov |

Synthesis via Bromohydrin Intermediates

Bromohydrin intermediates play a crucial role in the synthesis of 6-hydroxy-5,6-dihydrouridine and its analogs. The reaction of uridine with bromine in an aqueous medium is known to proceed through a 5-bromo-6-hydroxy-5,6-dihydro intermediate. cdnsciencepub.comresearchgate.net This intermediate is relatively stable but can be dehydrated to form 5-bromouridine, a reaction that is accelerated by heat or acid catalysis. cdnsciencepub.com

The synthesis of 6-hydroxy-5,6-dihydrouridine (referred to as the C6-hydrate) can be achieved from the corresponding bromohydrin. Specifically, the major diastereomer of the bromohydrin can be debrominated using zinc in acetic acid to yield the C6-hydrate. nih.gov This method provides a direct route from a readily accessible intermediate to the target molecule. Furthermore, the reaction of uridine with iodine monochloride in aqueous DMF has been shown to yield 5-iodo-6-hydroxy-5,6-dihydrouridine as the major product. cdnsciencepub.com

Table 2: Synthesis of 6-Hydroxy-5,6-dihydrouridine via Halohydrin Intermediates

| Starting Material | Reagents and Conditions | Intermediate | Product | Reference |

| Uridine | Aqueous bromine | 5-Bromo-6-hydroxy-5,6-dihydrouridine | 5-Bromouridine (upon dehydration) | cdnsciencepub.comresearchgate.net |

| 5-Bromo-6-hydroxy-5,6-dihydrouridine | Zinc, Acetic acid | - | 6-Hydroxy-5,6-dihydrouridine | nih.gov |

| Uridine | Iodine monochloride, aqueous DMF | - | 5-Iodo-6-hydroxy-5,6-dihydrouridine | cdnsciencepub.com |

Derivatization to Other Modified Nucleosides

6-Hydroxy-5,6-dihydrouridine and its related dihydro-intermediates are valuable precursors for the synthesis of a variety of other modified nucleosides, including fluoro, cyano, and other substituted uridines.

The synthesis of 5-fluoro-6-hydroxy-5,6-dihydrouridine (B14451962) has been accomplished through the reaction of unprotected uracil (B121893) nucleosides with acetyl hypofluorite (B1221730) (AcOF). researchgate.net When this reaction is carried out in acetic acid or water, it yields two cis-diastereoisomers of both the 6-acetoxy-5-fluoro and the 5-fluoro-6-hydroxy adducts. researchgate.net The 6-acetoxy-5-fluoro adducts of uracil nucleosides exhibit notable stability and can be converted to the corresponding 5-fluoro-6-hydroxy-O6,5′-anhydrocyclouracil nucleosides. researchgate.net

5,6-Dihydrouridine (B1360020) intermediates are key in the synthesis of various 5- and 6-substituted uridines. The reaction of 5-halogenouracil and uridine derivatives with active methylene (B1212753) compounds under basic conditions can lead to regioselective C-C bond formation at both the 5- and 6-positions. mdpi.comsemanticscholar.org These reactions are understood to proceed via 5,6-dihydro adducts as intermediates. mdpi.com For instance, the reaction of a 5-bromouracil (B15302) derivative with a carbanion can lead to the formation of a 5,6-di-substituted 5,6-dihydrouridine intermediate, which can then be converted to a 5-substituted uridine derivative. mdpi.comsemanticscholar.org

Another approach for the synthesis of 6-substituted uridines involves the Lewis acid-catalyzed condensation of trimethylsilylated 6-alkyl-4-alkylthiouracils or trimethylsilylated 6-alkyl-3-benzyluracils with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (ABR). nih.gov

A notable transformation in uridine chemistry is the synthesis of cyanouridines. Treatment of 5'-O-Acetyl-2',3'-O-isopropylidene-5-bromouridine with sodium cyanide at room temperature results in the formation of the corresponding 6-cyanouridine (B14463896) derivative. researchgate.net This reaction proceeds via a cine-substitution mechanism, where the cyanide anion attacks the 6-position, leading to the displacement of the bromide from the 5-position through an addition-elimination pathway. sci-hub.se

Interestingly, heating the resulting 6-cyanouridine derivative with sodium cyanide can afford the 5-cyanouridine (B3052719) derivative, demonstrating a rearrangement of the cyano group. researchgate.net This method provides a convenient route for the preparation of both 6-cyano- and 5-cyanouridines.

Lithiation of protected 5,6-dihydrouridine derivatives offers a direct route to 5-substituted uridines. It has been shown that 2',3'-O-isopropylidene-5'-O-methoxymethyl-5,6-dihydrouridine can serve as an "amide α-anion" equivalent. researchgate.net This allows for the introduction of various electrophiles at the 5-position. The position of lithiation, whether at C-5 or C-6, is significantly influenced by the protecting groups present on the nucleoside. mostwiedzy.pl For example, the reaction of 2',3'-O-isopropylidene-5'-O-methoxymethyluridine with lithium diisopropylamide (LDA) predominantly yields the C-6 lithiated product. mostwiedzy.pl

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.